molecular formula C34H40N6O4S B3434204 Antazoline Sulfate CAS No. 84803-70-3

Antazoline Sulfate

Cat. No.: B3434204
CAS No.: 84803-70-3
M. Wt: 628.8 g/mol
InChI Key: UKNPBFRSHRDSCJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Antazoline Sulfate primarily targets the Histamine H1 receptor . Histamine H1 receptors are proteins that are involved in local immune and inflammatory responses. They play a crucial role in the pathophysiology of numerous allergic diseases, including rhinitis, conjunctivitis, and asthma.

Mode of Action

This compound acts as an antagonist of the Histamine H1 receptor This action blocks the effects of endogenous histamine, a compound that is released during allergic reactions and causes symptoms such as inflammation and bronchoconstriction .

Biochemical Pathways

It is known that by blocking the histamine h1 receptor, this compound inhibits the action of histamine, thereby alleviating the symptoms of allergic reactions .

Pharmacokinetics

It is known that the metabolism of this compound involves the cytochrome p450 isoforms, with cyp2d6 playing a major role

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the temporary relief of negative symptoms brought on by histamine, such as nasal congestion and allergic conjunctivitis . By blocking the Histamine H1 receptor, this compound prevents histamine from exerting its effects, thereby alleviating these symptoms.

Action Environment

The stability and action of this compound can be influenced by environmental factors such as pH. A study has shown that the degradation mechanism of Antazoline is dependent on the environmental pH . In the pH range of 3.0–7.4, the formation of the Antazoline hydrolysis product was observed through three different pathways: acidic, non-catalysed, and semi-alkaline hydrolysis . This suggests that the efficacy and stability of this compound can be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

Antazoline Sulfate interacts with the histamine H1 receptor . It selectively binds to but does not activate histamine H1 receptors, thereby blocking the actions of endogenous histamine . This interaction leads to temporary relief of the negative symptoms brought on by histamine .

Cellular Effects

This compound has been shown to have effects on electrophysiological parameters of the atrial muscle . It has a rapid onset of action and does not negatively affect sinus node function and atrioventricular conduction .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Temporal Effects in Laboratory Settings

Despite its long presence in the market, this compound’s ADME parameters and pharmacokinetic effects in humans are poorly characterized . A study has been conducted to fill this gap by generating in vitro and in vivo data and developing a physiologically based pharmacokinetic model describing this compound and its main metabolite disposition .

Metabolic Pathways

The metabolic pathways of this compound involve the transformation of Antazoline into at least 15 metabolites . The main Phase I metabolite is formed by the removal of phenyl and another metabolite with hydroxyl in the para position of phenyl . Glucuronidation is the leading Phase II metabolism .

Transport and Distribution

It is known that the drug is used topically, either as nasal or eye drops .

Subcellular Localization

Given its use as a topical treatment for nasal congestion and allergic conjunctivitis, it can be inferred that it likely interacts with cell surface receptors such as the histamine H1 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Antazoline Sulfate is synthesized through a multi-step process involving the formation of the imidazoline ring. The synthesis typically starts with the reaction of benzylamine with glyoxal to form an intermediate, which is then cyclized to produce the imidazoline ring. This intermediate is further reacted with benzyl chloride to yield Antazoline. The final step involves the reaction of Antazoline with sulfuric acid to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to minimize the use of hazardous solvents and reduce waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Antazoline Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazoline oxides, while substitution reactions can produce a variety of benzyl-substituted derivatives .

Comparison with Similar Compounds

Uniqueness: Antazoline Sulfate is unique in its combination of antihistaminic and anticholinergic properties, making it particularly effective in treating both nasal congestion and allergic conjunctivitis. Its ability to be formulated with other compounds like naphazoline enhances its therapeutic efficacy .

Properties

CAS No.

84803-70-3

Molecular Formula

C34H40N6O4S

Molecular Weight

628.8 g/mol

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid

InChI

InChI=1S/2C17H19N3.H2O4S/c2*1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h2*1-10H,11-14H2,(H,18,19);(H2,1,2,3,4)

InChI Key

UKNPBFRSHRDSCJ-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O

Canonical SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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